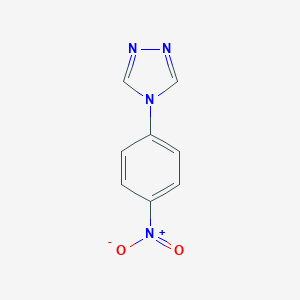

4-(4-nitrophenyl)-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERNWUNKACPDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16759-47-0 | |

| Record name | 4-(4-Nitrophenyl)-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16759-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Spectroscopic and Structural Elucidation of 4 4 Nitrophenyl 4h 1,2,4 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons) in a molecule. In the case of 4-(4-nitrophenyl)-4H-1,2,4-triazole derivatives, the ¹H-NMR spectra exhibit characteristic signals that confirm the presence of both the nitrophenyl and triazole moieties.

For instance, in the ¹H-NMR spectrum of 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, the aromatic protons of the nitrophenyl group typically appear as two doublets in the downfield region, around 8.23 and 7.91 ppm, due to the electron-withdrawing effect of the nitro group. nih.gov The protons of the triazole ring itself show distinct singlets. For example, in some 4-amino-4H-1,2,4-triazole derivatives, the triazole protons resonate as a singlet between 8.20 and 8.75 ppm. researchgate.net The specific chemical shifts and coupling constants (J values) are crucial for assigning each proton to its exact position in the molecule.

Table 1: Selected ¹H-NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

| 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione | CDCl₃ | 8.23 (d, J = 8.7 Hz, 2H), 7.91 (s, 1H), 7.37–7.53 (m, 6H) | Aromatic protons, triazole proton | nih.gov |

| 4-Amino-3-(N,N-dimethylaminobenzylideneamino)-4H-1,2,4-triazole | DMSO-d₆ | 8.25 (s, 2H), 8.10 (s, 1H), 7.35-7.34 (d, 2H), 6.50-6.49 (d, 2H) | Triazole protons, CH, Aromatic protons | researchgate.net |

| 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | CDCl₃ | 8.27 (d, J = 8.7 Hz, 2H), 7.99 (d, J = 8.7 Hz, 2H), 7.85 (s, 1H) | Aromatic protons, triazole proton | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C-NMR spectrum.

For this compound derivatives, the ¹³C-NMR spectrum confirms the presence of all carbon atoms and provides insights into their chemical environment. For example, in 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, the carbon atoms of the nitrophenyl ring appear at specific chemical shifts, with the carbon attached to the nitro group resonating further downfield. nih.gov The carbons of the triazole ring also have characteristic chemical shifts, which can be used to distinguish between different isomers. chemicalbook.comijsr.net

Table 2: Selected ¹³C-NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione | CDCl₃ | 124.43, 127.26, 127.48, 128.74, 130.30, 130.50, 131.58, 132.23, 133.07 | Aromatic and triazole carbons | nih.gov |

| 4-Amino-3-(N,N-dimethylaminobenzylideneamino)-4H-1,2,4-triazole | DMSO-d₆ | 158.0, 150.9, 147, 130.0, 123, 113.2, 40.2 | Imine, aromatic, triazole, and methyl carbons | researchgate.net |

| 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | CDCl₃ | 147, 146, 136, 134, 129.33, 129.09, 128, 126, 124, 121, 54 | Aromatic, triazole, and benzyl (B1604629) carbons | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

For this compound derivatives, the IR spectrum provides clear evidence for the key functional groups. The strong and characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1530-1465 cm⁻¹ and 1336-1330 cm⁻¹, respectively. nih.gov The C=N stretching vibration of the triazole ring appears around 1608 cm⁻¹. nih.gov Additionally, the N-H stretching vibration in triazole derivatives can be seen around 3286 cm⁻¹. nih.gov The presence and position of these bands are crucial for confirming the successful synthesis of the target molecule.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| N-H Stretch | ~3286 | Stretching vibration of the N-H bond in the triazole ring. | nih.gov |

| C=N Stretch | ~1608 | Stretching vibration of the carbon-nitrogen double bond in the triazole ring. | nih.gov |

| NO₂ Asymmetric Stretch | 1529-1465 | Asymmetric stretching vibration of the nitro group. | nih.gov |

| NO₂ Symmetric Stretch | 1336-1330 | Symmetric stretching vibration of the nitro group. | nih.gov |

| C-H Aromatic Stretch | ~3097 | Stretching vibrations of C-H bonds in the aromatic rings. | researchgate.net |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain information about its structure by analyzing its fragmentation pattern.

In the analysis of this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. For example, the mass spectrum of 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole shows a molecular ion peak at m/z 280. rsc.org The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for these compounds include the loss of the nitro group (M - NO₂) and cleavage of the triazole ring. rsc.org

Table 4: Mass Spectrometry Data for a 4-(4-nitrophenyl)-triazole Derivative

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | Electron Impact (EI) | 280 (M⁺) | 252 (M - N₂), 233 (M - NO₂), 91 (C₇H₇⁺) | rsc.org |

| 4-Amino-3-(N,N-dimethylaminobenzylideneamino)-4H-1,2,4-triazole | Not Specified | 215 (M⁺) | Not specified | researchgate.net |

Elemental Microanalysis (CHNS) for Compositional Verification

Elemental microanalysis, often referred to as CHNS analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is then used to calculate the empirical formula of the compound, which can be compared to the expected formula based on the proposed structure.

For newly synthesized this compound derivatives, elemental analysis provides crucial validation of their elemental composition. The experimentally determined percentages of C, H, and N are expected to be in close agreement (typically within ±0.4%) with the calculated values for the proposed molecular formula. This agreement provides strong evidence for the purity and identity of the synthesized compound. researchgate.net

Table 5: Elemental Analysis Data for a 4-(4-nitrophenyl)-triazole Derivative

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 1-(4-Chlorobenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | C₁₆H₁₄ClN₃O | C: 63.99, H: 4.65, N: 13.92 | C: 63.99, H: 4.65, N: 13.92 | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

For this compound and its derivatives that form suitable single crystals, X-ray diffraction analysis can provide an unambiguous structural determination. For example, the crystal structure of 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione revealed that the molecule exists as centrosymmetric dimers in the solid state, connected by N-H···S hydrogen bonds. nih.gov The analysis also provides precise measurements of the dihedral angles between the triazole ring and the attached phenyl rings, which in this case are 73.0(4)° and 72.9(4)°. nih.gov Such detailed structural information is invaluable for understanding the molecule's properties and potential interactions.

Table 6: Crystallographic Data for a this compound Derivative

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione | Monoclinic | P2₁/c | N-H···S: 3.328 | Dihedral angles with triazole: 73.0(4), 72.9(4) | nih.gov |

| 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione | Monoclinic | P2₁/c | N-H···S: variable | Dihedral angle (triazole-phenyl): 6.26(13) | nih.gov |

Electronic Spectroscopy (UV-Vis) and Raman Spectroscopy for Electronic Structure Elucidation

The electronic and vibrational characteristics of this compound and its derivatives are significantly influenced by the interplay between the electron-deficient triazole ring and the electron-withdrawing nitrophenyl substituent. Electronic spectroscopy (UV-Vis) reveals the nature of electronic transitions within the molecule, while Raman spectroscopy provides detailed information about its vibrational modes, offering a comprehensive picture of the molecular structure.

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound derivatives is characterized by electronic transitions originating from the aromatic nitrophenyl ring and the heterocyclic triazole system. The unsubstituted 1,2,4-triazole (B32235) core exhibits only a weak absorption at approximately 205 nm. However, the introduction of the 4-nitrophenyl group at the N4 position creates an extended π-conjugated system and introduces the possibility of intramolecular charge transfer (ICT) transitions.

This ICT typically occurs from the triazole ring (acting as a weak electron donor) to the strongly electron-withdrawing nitro group on the phenyl ring. This results in strong absorption bands at longer wavelengths (a bathochromic or red shift) compared to the individual chromophores.

In various derivatives of 4H-1,2,4-triazole, the position and intensity of these absorption bands are sensitive to the nature of substituents and the solvent environment. For instance, studies on related 4-amino-4H-1,2,4-triazole derivatives have shown significant bathochromic shifts, with absorption maxima appearing well above 320 nm, and in some cases as high as 420 nm. researchgate.net These transitions are generally assigned to π → π* and n → π* electronic transitions within the conjugated system. The high molar absorptivity values associated with these bands are indicative of efficient electronic transitions.

The table below summarizes UV-Vis absorption data for representative 4H-1,2,4-triazole derivatives, illustrating the effect of different substituents on the electronic spectra.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |

|---|---|---|---|---|

| (E)-N-((1H-benzo[d]imidazol-2-yl)methyl)-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-carboxamide | Not Specified | 420 | Not Specified | researchgate.net |

| 4-Ethyl-3,5-bis(4-(pyren-1-yl)phenyl)-4H-1,2,4-triazole | CH2Cl2 | 351 | 59,500 | mdpi.com |

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational structure of this compound derivatives. The spectra are typically complex, with characteristic bands arising from the triazole ring, the phenyl ring, and the nitro group.

Key vibrational modes for the 1,2,4-triazole ring have been identified through experimental and theoretical studies. nih.govresearchgate.net These include:

Ring Stretching Vibrations: Bands associated with C=N and N-N stretching are prominent in the 1400-1600 cm⁻¹ region.

Ring Deformation Modes: In-plane and out-of-plane ring deformation and breathing modes appear at lower frequencies, typically below 1200 cm⁻¹. A band around 1531 cm⁻¹ has been assigned to a triazole ring deformation. researchgate.net

The 4-nitrophenyl group contributes several strong and characteristic Raman bands:

NO₂ Symmetric Stretch: A very strong band typically appears in the 1330-1350 cm⁻¹ range. For the related compound 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, this was observed at 1336 cm⁻¹ in the IR spectrum. nih.gov

NO₂ Asymmetric Stretch: This mode is found at higher wavenumbers, often near 1500-1530 cm⁻¹.

Aromatic C-H and C=C Vibrations: Phenyl ring C=C stretching vibrations are observed in the 1580-1610 cm⁻¹ region, while C-H stretching occurs above 3000 cm⁻¹.

The combination of these features allows for a detailed structural elucidation. The precise frequencies can shift depending on the electronic environment and intermolecular interactions, providing further information on the molecular structure and its solid-state packing.

The following table presents characteristic Raman shifts observed for the 1,2,4-triazole ring, which are fundamental for interpreting the spectra of its derivatives.

| Wavenumber (cm-1) | Assignment | Reference |

|---|---|---|

| 1480 | 4H tautomer characteristic band | researchgate.net |

| 1449 | ν(C=N) + δ(CH) | researchgate.net |

| 1325 | ν(NN) + δ(CH) | researchgate.net |

| 1285 | ν(NC) + τ(HCOC) | researchgate.net |

Computational and Theoretical Investigations on 4 4 Nitrophenyl 4h 1,2,4 Triazole Systems

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) has emerged as a principal method for investigating the structural and electronic nature of molecular systems. By calculating the electron density, DFT allows for the determination of various molecular properties, providing a detailed picture of the molecule's behavior. For derivatives of 1,2,4-triazole (B32235), DFT calculations have been employed to optimize molecular geometries and to understand their electronic landscapes. sapub.orgdnu.dp.ua

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and its potential for electronic transitions. researchgate.netsapub.org

For triazole-based compounds, DFT calculations have been used to determine the energies of the HOMO and LUMO. sapub.orgnih.gov In one study on a related compound, 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium hydroxide (B78521) inner salt, the HOMO was found to be localized on the 3-(p-nitrophenylamino) and triazole ring regions, while the LUMO was situated on the 1,4-(diphenyl) and 1,2,4-triazole regions. sapub.org This distribution suggests that an intramolecular charge transfer (ICT) from the HOMO to the LUMO occurs through the π-conjugated system. sapub.org

A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation, which is a desirable characteristic for applications in optoelectronics. nih.gov The energy gap is a key factor in determining the molecular electrical transport properties, as it is a measure of electron conductivity. sapub.org

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Triazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 7a | -7.128 | -1.491 | 5.637 |

| 7b | -6.973 | -1.358 | 5.615 |

| 7c | -7.144 | -2.526 | 4.618 |

Data derived from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization. nih.gov This analysis is crucial for understanding intramolecular charge transfer and the stability of the molecular system. researchgate.netinorgchemres.org

NBO analysis effectively illustrates the interactions between the filled and virtual orbital spaces, providing a precise representation of the natural Lewis structure. nih.gov The stabilization energy, E(2), associated with the delocalization from a donor orbital (i) to an acceptor orbital (j) is calculated using second-order perturbation theory. nih.gov In studies of palladium(II) complexes with 4-methyl-4H-1,2,4-triazole-3-thiol, NBO analysis revealed that the Pd-N and Pd-S bonds are formed through the delocalization of lone pair occupancies from the N and S atoms to the palladium atom. inorgchemres.org

The Transition Density Matrix (TDM) and Density of States (DOS) are further computational tools that provide deeper insights into the electronic transitions and the distribution of electronic states within a molecule. TDM analysis helps in visualizing the charge redistribution that occurs during an electronic excitation, highlighting the regions of the molecule involved in the transition.

The Density of States (DOS) provides a graphical representation of the number of available electronic states at each energy level. Analysis of the partial density of states (PDOS) and total density of states (TDOS) can reveal the contributions of different fragments or atoms to the molecular orbitals. For instance, in a study of triazole derivatives, the charge density of the HOMO was found to reside mainly on specific fragments of the molecule, while the LUMO charge density was located on other parts, indicating an effective charge transfer pathway. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. xisdxjxsu.asia This method is particularly valuable in drug discovery and design, where it is used to understand how a ligand (a potential drug molecule) might interact with a biological target, such as a protein or enzyme. ijper.orgrsc.org

In the context of 4-(4-nitrophenyl)-4H-1,2,4-triazole derivatives, molecular docking studies have been performed to evaluate their potential as inhibitors of various biological targets. For example, novel bis-1,2,4-triazoles have been synthesized and their interactions with thymidine (B127349) phosphorylase, an enzyme implicated in cancer, have been investigated through molecular docking. nih.gov Similarly, other 1,2,4-triazole derivatives have been docked against various proteins to assess their potential antimicrobial activity. xisdxjxsu.asiaijper.org The docking scores and calculated inhibitory constants (Ki) provide a measure of the binding affinity between the ligand and the receptor. xisdxjxsu.asia

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for various applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, have proven to be effective in predicting the NLO properties of organic molecules. nih.gov

For 1,2,4-triazole derivatives, DFT calculations have been used to investigate their potential as NLO materials. These calculations typically involve determining the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ). nih.gov A study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide revealed that one of the compounds exhibited significant linear polarizability and hyperpolarizabilities, indicating its promise for NLO applications. nih.gov The presence of donor and acceptor groups connected by a π-conjugated system is a common structural motif in molecules with high NLO activity.

Conformational Analysis and Tautomerism Studies of the Triazole Ring

The 1,2,4-triazole ring can exist in different tautomeric forms, which are isomers that differ in the position of a proton. nih.govijsr.net The relative stability of these tautomers can significantly influence the chemical and biological properties of the molecule. researchgate.net Computational methods are widely used to study the tautomeric equilibrium and conformational preferences of triazole derivatives. researchgate.net

Studies have shown that 1H-1,2,4-triazole is generally more stable than the 4H-1,2,4-triazole tautomer. nih.gov For substituted 1,2,4-triazoles, such as those with a mercapto group, the thione form is typically predominant over the thiol form. ijsr.net HPLC-MS analysis of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione confirmed the presence of both thione and thiol tautomers, with the thione form being the major component. researchgate.netjocpr.com Theoretical calculations, often in conjunction with spectroscopic methods like UV-vis, are employed to determine the most stable tautomeric forms and to understand the factors influencing the tautomeric equilibrium. researchgate.net

Computational Studies on Coordination Chemistry and Metal Complex Interactions

Following a comprehensive search of scientific literature, no specific computational or theoretical studies detailing the coordination chemistry or metal complex interactions of the compound this compound were identified.

While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the structural, electronic, and spectroscopic properties of metal complexes with various triazole-based ligands, research focusing specifically on the coordination behavior of this compound with metal ions is not available in the reviewed literature. Therefore, detailed research findings, including data on interaction energies, bond parameters upon complexation, Frontier Molecular Orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis for this particular system, cannot be provided.

Further experimental and theoretical research is required to elucidate the coordination properties and potential applications of metal complexes derived from this compound.

Biological and Pharmacological Applications of 4 4 Nitrophenyl 4h 1,2,4 Triazole Derivatives

Antimicrobial Activity Investigations

Derivatives of 4-(4-nitrophenyl)-4H-1,2,4-triazole have been a key area of interest in the search for novel antimicrobial agents to combat the growing challenge of drug-resistant pathogens. researchgate.netdntb.gov.ua The incorporation of the 1,2,4-triazole (B32235) nucleus is a common strategy in medicinal chemistry to enhance the biological activity of compounds. researchgate.netnih.govnih.gov

The antibacterial potential of various derivatives featuring the this compound core has been evaluated against a spectrum of pathogenic bacteria.

A notable group of derivatives are Schiff bases synthesized from 4-amino-5-sulfanyl-4H-1,2,4-triazole precursors. In one study, a series of Schiff bases, including N-[(4-{[(E)-(4-Nitrophenyl)methylidene]amino}-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide, demonstrated significant antibacterial activity. These compounds were found to have activity comparable to the standard drug Ceftriaxone against Staphylococcus aureus. arabjchem.org They also exhibited moderate activity against other Gram-positive and Gram-negative bacteria such as Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. arabjchem.org

Another study focused on metal complexes of a Schiff base derived from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol and 4-phenoxybenzaldehyde. The resulting Zinc(II), Cadmium(II), and Mercury(II) complexes were tested for their in-vitro antibacterial activity against Staphylococcus aureus, Streptococcus sp. (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). The study reported that the metal complexes showed varying degrees of inhibition against the tested bacteria, with the Hg(II) complex displaying high activity. uobabylon.edu.iq

The following table summarizes the antibacterial activity of selected this compound derivatives.

| Compound/Derivative | Test Organism | Activity/Result | Reference |

| N-[(4-{[(E)-(4-Nitrophenyl)methylidene]amino}-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide | Staphylococcus aureus | Activity comparable to Ceftriaxone | arabjchem.org |

| Metal complexes of 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | S. aureus, Streptococcus sp., E. coli, P. aeruginosa | Showed inhibition ability; Hg(II) complex was highly active. | uobabylon.edu.iq |

| 4-[(3-Nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | MIC: 0.264 mM | researchgate.net |

| 4-[(3-Nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Streptococcus pyogenes | MIC: 0.132 mM | researchgate.net |

The 1,2,4-triazole moiety is a cornerstone of many clinically important antifungal drugs, such as fluconazole (B54011) and itraconazole. researchgate.netisres.org This has driven research into new triazole derivatives, including those with a 4-nitrophenyl substituent, for their potential to yield more effective and broad-spectrum antifungal agents. researchgate.netpnrjournal.com

Studies on Schiff bases of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-benzamides, which include nitrophenyl-substituted derivatives, have shown promising results. Specifically, compounds N-[(4-{[(E)-(4-Nitrophenyl)methylidene]amino}-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide (4a) and its analogue (4f) demonstrated excellent antifungal activity against Candida albicans, a common cause of opportunistic fungal infections. arabjchem.org The activity of these compounds was reported to be higher than that of the standard antifungal drug used in the study. arabjchem.org

The data below highlights the antifungal activity of a representative compound.

| Compound/Derivative | Test Organism | Activity/Result | Reference |

| N-[(4-{[(E)-(4-Nitrophenyl)methylidene]amino}-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide | Candida albicans | Excellent activity, higher than the standard drug. | arabjchem.org |

Tuberculosis remains a major global health threat, necessitating the discovery of new and effective drugs. researchgate.net The 1,2,4-triazole scaffold has been identified as a promising framework for the development of novel antitubercular agents. uobabylon.edu.iqnih.gov

Research has specifically identified a 4-nitrophenyl-substituted triazole derivative with significant potential. A study involving a series of 1,2,4-triazole derivatives identified 4-(4-Nitrofenylo)-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione as a highly active compound against Mycobacterium tuberculosis H37Ra. nih.gov This particular derivative exhibited a very low Minimum Inhibitory Concentration (MIC), indicating strong potential for further development as an anti-tuberculosis drug. nih.govnih.gov

| Compound/Derivative | Test Organism | MIC (μg/mL) | Reference |

| 4-(4-Nitrofenylo)-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione | Mycobacterium tuberculosis H37Ra | 0.976 | nih.govnih.gov |

The antimicrobial action of 1,2,4-triazole derivatives is generally attributed to their ability to interfere with essential microbial enzymes. While specific mechanistic studies on this compound derivatives are not extensively detailed in the reviewed literature, the proposed mechanisms for the broader class of triazoles are relevant.

A primary mechanism for the antifungal activity of azoles is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, which is a vital component of the fungal cell membrane. arabjchem.org The nitrogen atoms in the triazole ring are thought to interact with the heme iron atom in the active site of this cytochrome P450 enzyme, disrupting its function and leading to fungal cell death.

For antibacterial action, several targets have been proposed for triazole derivatives, including enzymes involved in cell wall synthesis, DNA replication, and folate synthesis. mdpi.com Molecular docking studies have suggested that triazole compounds can bind to the active sites of enzymes such as dihydrofolate reductase and D-alanyl-D-alanine ligase, inhibiting their function and thereby exerting an antibacterial effect. mdpi.com

Anticancer Activity Studies

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, with 1,2,4-triazole derivatives emerging as a promising class of molecules due to their diverse biological activities. researchgate.netnepjol.info Some triazole-based drugs, like Letrozole and Anastrozole, are already used in cancer therapy as aromatase inhibitors. researchgate.net

The cytotoxic effects of this compound derivatives have been explored, with some studies indicating their potential as anticancer agents. A series of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives were synthesized as potential aromatase inhibitors, a key target in hormone-dependent breast cancer. researchgate.net

One study on a related 1,2,3-triazole scaffold, specifically a galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative, reported on its cytotoxicity. While primarily investigated for antitrypanosomal activity, its effect on mammalian cell lines was also assessed. The compound showed no significant cytotoxicity against MRC-5 (human lung fibroblast), LLC-MK2 (monkey kidney epithelial), and C2C12 (mouse myoblast) cells at the tested concentrations, suggesting a degree of selectivity. researchgate.netnih.gov

The table below presents available cytotoxicity data for a related nitrophenyl-triazole derivative.

| Compound/Derivative | Cell Line | Activity/Result (IC₅₀ or CC₅₀) | Reference |

| Galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole | MRC-5 (human lung fibroblast) | No cytotoxicity observed | researchgate.net |

| Galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole | LLC-MK2 (monkey kidney epithelial) | CC₅₀: >64 µM | nih.gov |

| Galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole | C2C12 (mouse myoblast) | CC₅₀: >64 µM | nih.gov |

Cell Cycle Modulation and Apoptosis Induction Pathways

Derivatives of 1,2,4-triazole have been shown to influence the cell cycle and induce apoptosis, or programmed cell death, in cancer cells. For instance, a novel compound with a 1,2,4-triazole ring caused cell cycle arrest at the G2/M phase and induced apoptosis in human lung cancer (A549) cells. kaznu.kz Similarly, another triazole derivative linked to 7-hydroxy-4-phenylchromen-2-one demonstrated a cytotoxic effect in human gastric cancer (AGS) cells by increasing the number of annexin-V positive cells, a marker for apoptosis, and causing cell cycle arrest at the G2/M phase. kaznu.kz

In human melanoma (VMM917) cells, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9) exhibited a selective cytotoxic effect. kaznu.kz This compound induced cell cycle arrest at the S phase and at the sub-G1 phase, which is indicative of apoptosis. kaznu.kz Further analysis confirmed the induction of apoptosis in various cancer cell lines, including prostate, colon, and breast cancers, by different 1,2,4-triazole derivatives. kaznu.kz

Estradiol-1,2,3-triazole hybrids have also been investigated for their effects on triple-negative breast cancer (TNBC) cells. mdpi.com Compounds Fz25, Fz57, and Fz200 showed significant cytotoxicity against MDA-MB-231 cells, with Fz25 also being effective against MDA-MB-468 cells. mdpi.com These compounds were found to induce apoptosis in a time-dependent manner. mdpi.com

Table 1: Effects of 1,2,4-Triazole Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| 1,2,4-triazole derivative | Human lung cancer (A549) | G2/M phase arrest, apoptosis induction | kaznu.kz |

| 7-hydroxy-4-phenylchromen-2-one linked triazole | Human gastric cancer (AGS) | G2/M phase arrest, apoptosis induction | kaznu.kz |

| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (B9) | Human melanoma (VMM917) | S phase and sub-G1 arrest, apoptosis induction | kaznu.kz |

| Estradiol-1,2,3-triazole hybrids (Fz25, Fz57, Fz200) | Triple-negative breast cancer (MDA-MB-231, MDA-MB-468) | Cytotoxicity, apoptosis induction | mdpi.com |

Anti-inflammatory and Analgesic Potentials

Derivatives of 1,2,4-triazole have shown significant promise as anti-inflammatory and analgesic agents. mdpi.comnih.gov Many of these compounds exhibit their anti-inflammatory effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating pro-inflammatory cytokines. mdpi.com

One notable derivative, 1-(2-(1-(4-bromophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-1,2,4-triazol-3-ylthio)ethyl)-1-hydroxyurea, demonstrated potent inhibitory activity against both COX-2 and 5-LOX, with its in vivo effectiveness in reducing ear edema being comparable to the standard drug celecoxib. mdpi.com Another study reported on newly synthesized 1,2,4-triazole derivatives that showed significant anti-inflammatory, analgesic, and antipyretic activities in vivo, with some compounds exhibiting activity levels comparable to or even exceeding that of ibuprofen. mdpi.com

Furthermore, a series of 36 different derivatives containing the 1,2,4-triazole ring were evaluated for their in vivo analgesic activity. nih.gov Compounds with chloro, nitro, methoxy, hydroxy, and bromo substitutions demonstrated excellent analgesic properties in both acetic acid-induced writhing and hot plate methods. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of 1,2,4-Triazole Derivatives

| Derivative | Activity | Mechanism/Model | Reference |

|---|---|---|---|

| 1-(2-(1-(4-bromophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-1,2,4-triazol-3-ylthio)ethyl)-1-hydroxyurea | Anti-inflammatory, Analgesic | COX-2 and 5-LOX inhibition, xylene-induced ear edema | mdpi.com |

| Various 1,2,4-triazole derivatives | Anti-inflammatory, Analgesic, Antipyretic | Carrageenan-induced paw edema | mdpi.com |

| Chloro, nitro, methoxy, hydroxy, and bromo substituted 1,2,4-triazoles | Analgesic | Acetic acid-induced writhing, Hot plate method | nih.gov |

Antiviral Activity Assessments

The 1,2,4-triazole ring is a key structural feature in several antiviral drugs, and research continues to explore new derivatives with antiviral potential. nih.gov Ribavirin, a well-known antiviral agent, contains a 1,2,4-triazole ring and is active against a broad spectrum of RNA and DNA viruses. nih.gov

Recent studies have focused on synthesizing new 1,2,4-triazole derivatives to combat emerging viral threats. For example, derivatives of 4-amino-5-hydrazine-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated as potential inhibitors of the MERS coronavirus Nsp13 helicase. nih.gov The most active of these compounds were found to contain halogen atoms in the para position of an aryl substituent and a cyclopentene (B43876) fragment. nih.gov

Additionally, condensed 1,2,4-triazole systems, such as 1,2,4-triazolo[5,1-c]triazines and 1,2,4-triazolo[1,5-a]pyrimidines, have been modified with polyphenols and fluoroglycine, showing significant activity against the influenza A (H1N1) virus. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological profile of 1,2,4-triazole derivatives can be significantly altered by modifying the substituents around the core ring structure. pharmj.org.ua This approach is a key strategy for discovering new biologically active substances. pharmj.org.ua

The presence and position of substituents on both the nitrophenyl ring and the triazole core are critical in defining the biological activity of this compound derivatives.

The nitro group (NO2) on the phenyl ring is a significant contributor to the biological activity of these compounds. For instance, in the context of antitrypanosomal activity, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold was found to be essential. nih.gov Any modification, such as reduction or removal of the nitro group, resulted in a substantial decrease or complete loss of activity. nih.gov Similarly, a Schiff base with a 4-nitrophenyl substituent demonstrated notable antibacterial activity against S. epidermidis. nih.gov

The substitution pattern on the triazole ring also plays a pivotal role. The introduction of different functional groups can modulate the compound's pharmacological effects. For example, in a series of ciprofloxacin-1,2,4-triazole hybrids, the type of substituent at the C-3 position of the triazole ring influenced the antibacterial effect, with a hydroxyphenyl group being most favorable. nih.gov Further studies on these hybrids revealed that the position of the hydroxyl group on the phenyl ring and the nature of the substituent at the N-4 position of the triazole core were also crucial. nih.gov

The following table summarizes the impact of various substituents on the biological activities of 1,2,4-triazole derivatives based on several studies:

| Scaffold/Derivative | Substituent | Observed Biological Activity | Reference |

| 4-(4-nitrophenyl)-1H-1,2,3-triazole | Nitro group at position 4 of the phenyl ring | Essential for antitrypanosomal activity | nih.gov |

| Schiff base of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4-nitrophenyl | Antibacterial activity against S. epidermidis | nih.gov |

| Ciprofloxacin-1,2,4-triazole hybrids | Hydroxyphenyl group at C-3 of the triazole ring | Favorable antibacterial effect | nih.gov |

| Myrtenal derivatives with 1,2,4-triazole-thioether moiety | 1,2,4-triazole-thioether moiety | Enhanced antifungal activity | nih.gov |

| Bis-1,2,4-triazole derivatives | 3,4-dichlorobenzyl group | Potent antibacterial activity against B. proteus | nih.gov |

The 1,2,4-triazole ring is considered an important pharmacophore due to its ability to engage in high-affinity interactions with biological targets. nih.gov Its structural features, such as dipole character, hydrogen bonding capacity, and rigidity, make it a valuable component in drug design. nih.gov

Molecular hybridization, which involves combining two or more bioactive pharmacophores, is a widely used strategy to develop novel drug candidates with enhanced efficacy and selectivity. nih.govresearchgate.net The 1,2,4-triazole nucleus is frequently employed in this approach. nih.gov For example, hybrid compounds incorporating the 1,2,4-triazole moiety with other heterocyclic systems like quinolones have been synthesized and shown to possess potent antibacterial activity. nih.gov

Researchers have successfully created hybrids of ciprofloxacin (B1669076) and 1,2,4-triazole-5(4H)-thione that exhibited higher potency against MRSA than the standard drugs vancomycin (B549263) and ciprofloxacin. nih.gov This highlights the potential of molecular hybridization in overcoming drug resistance. The development of novel xanthone (B1684191) derivatives and coumarin–triazole–isatin hybrids further illustrates the application of this strategy in the quest for new anticancer and multi-target agents for diseases like Alzheimer's. researchgate.net

In Silico Drug-Likeness and Toxicity Predictions for Lead Optimization

In the early stages of drug discovery, computational methods, often referred to as in silico studies, are invaluable for predicting the pharmacokinetic and toxicological properties of new chemical entities. nih.gov These predictive models help in prioritizing compounds for further experimental investigation, thereby saving time and resources. nih.gov

ADME (Absorption, Distribution, Metabolism, and Excretion) analysis is a common in silico tool used to evaluate the drug-like properties of compounds. zsmu.edu.ua For instance, in silico pre-ADMET studies on a series of 1,2,4-triazole derivatives indicated that the final compounds were unlikely to cause CNS side effects and had a low potential for liver dysfunction. pensoft.net

Molecular docking is another powerful computational technique that predicts the binding orientation and affinity of a ligand to its target protein. zsmu.edu.ua This method was used to screen a large number of 1,2,4-triazole derivatives for their potential antioxidant activity by docking them into the active sites of enzymes involved in regulating oxidative stress. pensoft.net The binding energy values obtained from these simulations help in identifying the most promising candidates. pensoft.net

Furthermore, toxicity prediction software can be used to assess the potential risks associated with new compounds. For a series of nalidixic acid-based 1,2,4-triazole derivatives, in silico predictions helped identify compounds with favorable drug-likeness and toxicity profiles, suggesting their suitability for oral antibiotic therapies. nih.gov The low toxicity of many 1,2,4-triazole derivatives is a key feature that makes them attractive for further development. medicine.dp.ua

The following table provides an overview of the in silico tools and their applications in the study of 1,2,4-triazole derivatives:

| In Silico Method | Application | Key Findings/Purpose | Reference |

| ADME Analysis | Prediction of pharmacokinetic properties | Assess drug-likeness, predict absorption, distribution, metabolism, and excretion. Identified compounds with low predicted CNS and liver toxicity. | zsmu.edu.uapensoft.net |

| Molecular Docking | Prediction of ligand-protein interactions | Screen for potential biological activity (e.g., antioxidant), predict binding affinity and mode. Identified compounds with high binding affinities to target enzymes. | zsmu.edu.uapensoft.net |

| Toxicity Prediction | Assessment of potential adverse effects | Identify compounds with favorable safety profiles suitable for further development. | nih.gov |

Applications in Materials Science and Coordination Chemistry of 4 4 Nitrophenyl 4h 1,2,4 Triazole Derivatives

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the 1,2,4-triazole (B32235) ring are excellent coordination sites for metal ions, making triazole derivatives versatile ligands in coordination chemistry. This has led to the synthesis of a wide array of metal complexes and metal-organic frameworks with interesting structural features and properties.

Derivatives of 4-(4-nitrophenyl)-4H-1,2,4-triazole have been successfully employed as ligands to create novel metal complexes. The coordination often involves the nitrogen atoms of the triazole ring and, in some cases, other functional groups present on the ligand.

A study reported the synthesis of a copper(II) coordination compound with 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione. nih.gov In this complex, the ligand coordinates to the copper(II) ion as a monodentate ligand through the sulfur atom of the thione group. nih.gov

Another research detailed the synthesis and characterization of zinc(II), cadmium(II), and mercury(II) complexes with a Schiff base ligand derived from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol. researchgate.net The ligand was synthesized by the condensation of 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol with 4-phenoxybenzaldehyde. researchgate.net In these complexes, the ligand acts as a bidentate donor, coordinating through the azomethine nitrogen and the deprotonated thiol sulfur. researchgate.net

The table below summarizes the characteristics of some of these metal complexes.

| Compound Name | Metal Ion | Ligand | Coordination Mode |

| [CuCl₂(H₂O)₂(C₁₅H₁₈N₄O₂S)₂] | Cu(II) | 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione | Monodentate (via S atom) nih.gov |

| [Zn(L)₂] | Zn(II) | 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiolate | Bidentate (via N, S atoms) researchgate.net |

| [Cd(L)₂] | Cd(II) | 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiolate | Bidentate (via N, S atoms) researchgate.net |

| [Hg(L)₂] | Hg(II) | 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiolate | Bidentate (via N, S atoms) researchgate.net |

Furthermore, 1,2,4-triazole amino acid linkers have been used to construct a variety of coordination polymers and metal-organic frameworks (MOFs), showcasing the versatility of the triazole ring in creating extended, high-dimensional networks. mdpi.com These materials have shown potential in applications such as gas adsorption and catalysis. mdpi.com While specific MOFs based on this compound are not extensively documented, the foundational chemistry strongly suggests their feasibility and potential for future research.

Metal-Organic Frameworks (MOFs) based on Triazole Ligands

Triazole derivatives are highly effective building blocks, or linkers, for the construction of Metal-Organic Frameworks (MOFs). alfa-chemistry.com Their capacity to bridge multiple metal centers via their nitrogen atoms facilitates the formation of robust, porous, and crystalline frameworks. alfa-chemistry.comresearchgate.net The resulting MOFs often possess tunable pore sizes and functionalities, making them suitable for a wide array of applications, including gas storage, catalysis, and sensing. alfa-chemistry.com

A notable example is the use of 4-(4′-carboxyphenyl)-1,2,4-triazole to synthesize novel cobalt-based MOFs, showcasing the utility of N4-aryl substituted triazoles in creating extended network structures. rsc.org Furthermore, a series of isoreticular MOFs based on bis(carboxyphenyl)-1,2,4-triazole ligands with Cu(II), Co(II), and Zn(II) has been developed. researchgate.net This work demonstrates that the properties of the MOF, such as network flexibility and gas adsorption characteristics, can be systematically tuned by varying the metal ion. researchgate.net The inherent thermal stability and potential for proton conductivity in triazole-based MOFs also make them attractive candidates for use as proton-conducting materials and in sensing applications. alfa-chemistry.com

An important subclass of MOFs known as energetic MOFs (E-MOFs) are specifically designed for applications as advanced explosives and propellants. mdpi.com The construction of E-MOFs relies on the use of high-energy, nitrogen-rich ligands, with triazoles being a prominent choice. mdpi.commdpi.com The high nitrogen content and significant positive heats of formation associated with these ligands contribute directly to the high energy density of the final material. mdpi.com

A common strategy to boost the energetic performance of these MOFs is the incorporation of nitro groups onto the ligand structure, as seen in materials built from 5,5′-dinitro-2H,2′H-3,3′-bi-1,2,4-triazole or 3-nitro-1H-1,2,4-triazole. mdpi.comresearchgate.net These E-MOFs frequently exhibit superior thermal stability, with decomposition temperatures often exceeding 300°C, and high crystal densities, both of which are critical properties for energetic materials. mdpi.com The rigid, well-defined structure of MOFs can also impart greater stability and lower sensitivity to mechanical stimuli compared to conventional energetic compounds. mdpi.com

Properties of High-Energy MOFs Based on Triazole Ligands

| Complex | Ligand | Density (g cm⁻³) | Decomposition Temp. (°C) | Reference |

|---|---|---|---|---|

| [Cu(DNBT)(ATRZ)₃]n | 5,5′-dinitro-2H,2′H-3,3′-bi-1,2,4-triazole (DNBT) | 1.93 | 323 | mdpi.com |

| [Cu(DNBTO)(ATRZ)₂(H₂O)₂]n | 5,5′-dinitro-3,3′-bis-1,2,4-triazole-1-diol (DNBTO) | 1.96 | 333.3 | mdpi.com |

Nonlinear Optical (NLO) Applications of Triazole Derivatives

Triazole derivatives, especially those featuring both electron-donating and electron-withdrawing substituents, have emerged as materials of interest for nonlinear optical (NLO) applications, such as optical limiting and switching. researchgate.net The NLO properties of 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT), a compound structurally analogous to the title compound, have been explored using the Z-scan technique with nanosecond laser pulses at 532 nm. researchgate.net

The study found that ANIT exhibits third-order NLO behavior, characterized by a negative nonlinear refractive index (n₂) and a positive nonlinear absorption coefficient (β), which is attributed to two-photon absorption. researchgate.net The combination of the electron-donating amino group and the electron-withdrawing nitrophenyl group facilitates the intramolecular charge transfer responsible for this NLO response. The measured NLO parameters indicate that this class of materials holds promise for the development of optical limiting devices. researchgate.net Theoretical DFT studies on other triazole derivatives have also predicted significant hyperpolarizabilities, further supporting their potential in NLO applications. nih.gov

Third-Order Nonlinear Optical Properties of ANIT

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Nonlinear Absorption Coefficient | β | 2.99 | cm/GW |

| Nonlinear Refractive Index | n₂ | -2.53 × 10⁻¹¹ | esu |

| Third-Order Susceptibility | χ(³) | 2.72 × 10⁻¹³ | esu |

| Second-Order Hyperpolarizability | γh | 0.281 × 10⁻³¹ | esu |

Data obtained for 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT) in DMF solution at 532 nm. researchgate.net

Liquid Crystalline and Optical Waveguide Behaviors

Heterocyclic rings are frequently incorporated as core units in the design of thermotropic liquid crystals because they can impart significant dipole moments and alter molecular geometry, which are key factors in determining mesomorphic behavior. tandfonline.comtandfonline.commanipal.edu The 1,2,4-triazole ring is a candidate for such applications, although specific research on the liquid crystalline properties of this compound is not widely available. However, studies on related 1,2,3-triazole derivatives have shown that these molecules can form stable liquid crystal phases. tandfonline.comtandfonline.com For example, certain calamitic (rod-shaped) 1,2,3-triazoles exhibit smectic C phases over broad temperature ranges. tandfonline.comtandfonline.com

In these molecular designs, the triazole unit often serves as a crucial link between different conjugated parts of the molecule. tandfonline.com Its inherent electron affinity also suggests that it could function as an electron-transporting material, adding another layer of functionality to these advanced materials. tandfonline.com The type of mesophase and its thermal stability are highly dependent on the specific substituents and their arrangement on the triazole core. cnrs.frresearchgate.net

Applications in Proton Exchange Membrane Fuel Cells (PEMFCs)

Triazole and its derivatives are highly promising materials for fabricating proton exchange membranes (PEMs) capable of operating at high temperatures (above 100°C) and under anhydrous (water-free) conditions. researchgate.netmdpi.com In this operational regime, traditional polymer membranes that rely on water for proton transport, such as Nafion, lose their conductivity. Triazoles can facilitate proton transport through the formation of extensive hydrogen-bonding networks. researchgate.net

The proton affinity and pKa of the triazole molecule are critical parameters governing its effectiveness as a proton conductor. researchgate.net It has been proposed that attaching electron-withdrawing groups, such as a nitrophenyl group, to the triazole ring can decrease its proton affinity. This modification is thought to enhance the ability of the nitrogen heterocycle to transfer protons, thereby improving proton conduction. Composite membranes, created by doping host polymers like polybenzimidazole (PBI) with 1H-1,2,4-triazole, have demonstrated excellent thermal stability (up to 300–330°C) and high proton conductivity (up to 10⁻¹ S/cm) at elevated temperatures without the need for water. mdpi.com

Characteristics of Membranes Containing 1H-1,2,4-Triazole

| Membrane System | Max. Conductivity (S/cm) | Temperature (°C) | Condition | Reference |

|---|---|---|---|---|

| Poly(vinylphosphonic acid)-poly(2,5-benzimidazole)/Triazole | 0.04 | 180 | Anhydrous | mdpi.com |

| Poly(styrene sulfonic acid)/Triazole | 0.001 | 140 | Anhydrous | mdpi.com |

| Poly(vinyl-1,2,4-triazole)/Triflic acid | 0.012 | 80 | Anhydrous | mdpi.com |

Role in Ionic Liquids and Polymer Science

The application of 1,2,4-triazole derivatives extends to the development of novel materials such as ionic liquids and functionalized polymers. nih.gov While specific research on the direct incorporation of this compound into ionic liquids is not extensively documented, the structural characteristics of triazoles, in general, suggest their potential in this field. The nitrogen-rich heterocyclic ring can be functionalized to create cationic or anionic components of ionic liquids. These materials are of interest for their low volatility, high thermal stability, and tunable properties, making them suitable for various applications, including as solvents and electrolytes. organic-chemistry.org

In polymer science, triazole derivatives are utilized for the synthesis of polymers with enhanced thermal stability and specific functionalities. The triazole moiety can be incorporated into the polymer backbone or as a pendant group, influencing the material's mechanical and thermal properties. Research into related triazole compounds has demonstrated their utility in creating complex polymer architectures through methods like click chemistry. researchgate.net For instance, the synthesis of 1,2,4-triazole derivatives is a key step in producing various functional polymers. researchgate.net Although direct studies on polymers derived from this compound are not prominent, the synthesis of related structures like poly[1-(2-(5-mercapto-1,3,4-oxadiazole)-2-yl-vinyl)phenyl-2,5-dihydropyrrole] highlights the versatility of triazole-based monomers in creating polymers with unique properties.

Corrosion Inhibitors

Derivatives of this compound have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The effectiveness of these compounds is attributed to their molecular structure, which includes heteroatoms (nitrogen and sometimes sulfur) with lone pairs of electrons and aromatic rings. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that impedes the corrosion process.

The presence of the nitro group (-NO2) and the triazole ring in these derivatives plays a crucial role in their inhibitory action. The nitro group is a strong electron-withdrawing group, which can influence the electron density distribution within the molecule and enhance its adsorption characteristics. The triazole ring, with its multiple nitrogen atoms, provides active sites for coordination with metal ions on the surface.

Research has shown that various substituted 1,2,4-triazole derivatives are effective corrosion inhibitors for steel in acidic media. dntb.gov.ua For example, studies on compounds like 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol have revealed their ability to protect aluminum alloys in alkaline solutions. The addition of a thiol group (-SH) often enhances the inhibition efficiency due to the strong affinity of sulfur for metal surfaces.

The mechanism of inhibition typically involves the blocking of active corrosion sites on the metal surface. This can occur through physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms. In many cases, a combination of both physisorption and chemisorption is observed.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the performance of these inhibitors. Potentiodynamic polarization studies often indicate that these triazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. univ-batna2.dz

The following table summarizes the inhibition efficiencies of some this compound derivatives and related compounds on different metals.

| Compound Name | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | 6061 Al-15 vol. pct. SiC(p) composite | Sodium Hydroxide (B78521) | Not specified | dntb.gov.ua |

| 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole | Mild Steel | 1 M HCl | 99 | researchgate.net |

| 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole | Mild Steel | 0.5 M H2SO4 | 80 | researchgate.net |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol | Mild Steel | 0.5M H2SO4 | 91.6 | univ-batna2.dz |

| 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione | Mild Steel | 1 M HCl | 96.1 | ijcsi.pro |

The data clearly indicates that derivatives of 1,2,4-triazole are highly effective corrosion inhibitors. The modification of the triazole structure with different functional groups allows for the fine-tuning of their inhibitory properties to suit various metals and corrosive environments. researchgate.net

Emerging Research Directions and Future Perspectives for 4 4 Nitrophenyl 4h 1,2,4 Triazole Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 1,2,4-triazoles is a well-established area of organic chemistry, but the demand for more efficient, selective, and environmentally friendly methods continues to drive innovation. organic-chemistry.org Traditional methods for preparing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, for instance, involve the cyclization of 1,4-disubstituted thiosemicarbazides. mdpi.com A typical synthesis involves reacting an acid hydrazide with an isothiocyanate, followed by cyclization in a basic solution. nih.gov

Modern synthetic strategies are focused on improving this process. Microwave-induced cyclodehydration has emerged as a powerful technique, enabling the one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides with reduced reaction times. organic-chemistry.org Furthermore, catalytic methods are being explored to enhance selectivity and yield. Ceric ammonium (B1175870) nitrate (B79036), for example, has been used to catalyze the oxidative cyclization of amidrazones and aldehydes in a recyclable polyethylene (B3416737) glycol medium, offering an economical and potentially scalable route. organic-chemistry.org

A notable development is the scalable, one-step synthesis of related triazole aldehydes, such as 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, from commercially available starting materials. mdpi.com This highlights a trend towards creating versatile intermediates that can be easily modified, which is a valuable strategy for building libraries of derivatives for screening purposes.

| Synthetic Method | Starting Materials | Key Features | Reference |

| Thiosemicarbazide (B42300) Cyclization | Acid hydrazide, Isothiocyanate | Traditional method, cyclization in base | nih.gov |

| Microwave-Induced Cyclodehydration | Secondary amides, Hydrazides | One-pot synthesis, reduced reaction time | organic-chemistry.org |

| Catalytic Oxidative Cyclization | Amidrazones, Aldehydes | Uses ceric ammonium nitrate catalyst, recyclable solvent | organic-chemistry.org |

| Versatile Intermediate Synthesis | 3-dimethylaminoacrolein, 4-nitrophenyl azide (B81097) | Scalable, one-step, metal-free | mdpi.com |

Advanced Pharmacological Profiling and Clinical Translation Potential

The 1,2,4-triazole (B32235) nucleus is a key component in a multitude of medicinally important compounds, known for a wide spectrum of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties. ijprajournal.comnih.govresearchgate.netglobalresearchonline.net The presence of the 4-nitrophenyl substituent on the 4H-1,2,4-triazole core is of particular interest, as this group can significantly influence pharmacological activity.

Recent studies on related triazole isomers have underscored the importance of the 4-(4-nitrophenyl) scaffold. For example, in the search for new antitrypanosomal agents, derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole were found to be crucial for activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Modification or removal of the nitro group in these analogs led to a significant loss of activity. nih.gov

Derivatives of 4-(4-nitrophenyl)-4H-1,2,4-triazole have also shown promise. Schiff base metal complexes derived from 5-(4-nitrophenyl)-4-amino-4H-1,2,4-triazole-3-thiol have demonstrated in-vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. cornell.eduresearchgate.net Other research has highlighted the potential of 1,2,4-triazole derivatives as antitubercular agents, with some compounds showing significant inhibition of Mycobacterium tuberculosis. nih.gov The diverse pharmacological profile suggests that this compound is a valuable scaffold for the development of new therapeutic agents.

| Pharmacological Activity | Target/Organism | Key Finding | Reference |

| Antitrypanosomal | Trypanosoma cruzi | The 4-(4-nitrophenyl) scaffold is essential for activity. | nih.gov |

| Antibacterial | S. aureus, E. coli | Metal complexes of a derivative show inhibitory activity. | cornell.eduresearchgate.net |

| Antitubercular | M. tuberculosis | Derivatives show high inhibitory percentages. | nih.gov |

| Antifungal | Candida albicans | Various triazole derivatives show potent activity. | globalresearchonline.net |

| Anti-inflammatory | - | Triazole derivatives have shown significant anti-inflammatory effects. | globalresearchonline.net |

Rational Design of Multi-Functional Materials with Tailored Properties

Beyond medicine, the 1,2,4-triazole ring system is highly valued in materials science. mdpi.com Its electron-deficient nature imparts excellent electron-transport and hole-blocking properties, making it a prime candidate for use in organic electronic devices. researchgate.net Metal-free derivatives of 1,2,4-triazole have been successfully incorporated into organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), and organic photovoltaic cells. researchgate.net

The this compound structure is particularly suited for these applications. The combination of the electron-withdrawing nitrophenyl group and the electron-deficient triazole ring can be leveraged to tune the electronic and photophysical properties of the material. Researchers have designed highly luminescent 4H-1,2,4-triazole derivatives for optoelectronic applications. mdpi.com These materials can also be functionalized to create liquid crystals and have been investigated for use in data storage devices. researchgate.net

Another emerging application is in the field of corrosion inhibition and metal ion chelation. The nitrogen atoms in the triazole ring can coordinate with metal surfaces and ions. Recent work on triazole derivatives has shown a high capacity for removing heavy metal ions such as Pb²⁺ and Cd²⁺, and they have also been studied as corrosion inhibitors. mdpi.comnih.gov This multifunctionality opens up possibilities for creating smart materials with tailored electronic, optical, and chemical properties based on the this compound scaffold.

| Material Application | Key Property | Example | Reference |

| Organic Electronics | Electron-transport, Hole-blocking | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |

| Optoelectronics | High Luminescence | Luminescent materials for displays and lighting | mdpi.com |

| Environmental Remediation | Metal Ion Chelation | Removal of heavy metal ions from water | nih.gov |

| Materials Protection | Corrosion Inhibition | Protecting metal surfaces from corrosion | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

One key application is in quantitative structure-activity relationship (QSAR) studies. A recent QSAR analysis of 33 triazole derivatives helped identify the key molecular features influencing their inhibitory activity against α-glucosidase, a target for diabetes treatment. nih.gov This modeling allowed for the in-silico design of seven new and promising compounds. nih.gov

| AI/ML Application | Technique | Goal | Outcome |

| Drug Design | QSAR Analysis | Identify key features for α-glucosidase inhibition | Design of novel, potent triazole derivatives |

| Lead Optimization | Molecular Generation | Enhance potency of NMDA receptor modulators | Identification of optimized triazole-containing compounds |

| Virtual Screening | Structure-Based Screening | Identify new hits from large compound libraries | Discovery of initial triazole-based hit compounds |

Sustainable Chemical Synthesis and Environmental Impact Reduction Strategies

In line with the global push for green chemistry, there is a significant research effort to develop sustainable synthetic methods for triazoles. rsc.org The goal is to minimize waste, avoid hazardous reagents, and reduce energy consumption. These principles are being actively applied to the synthesis of 1,2,4-triazole derivatives.

A key focus area is the use of eco-friendly and biodegradable solvents. Cyrene™, a biodegradable solvent derived from cellulose, has been successfully used for the synthesis of 1,2,3-triazoles, allowing for product isolation through simple precipitation in water. zendy.ionih.gov This approach eliminates the need for extractions with organic solvents and chromatographic purification, significantly reducing waste. zendy.ionih.gov

Another sustainable strategy is the development of reusable catalysts. Sonochemically prepared zinc oxide (ZnO) nanocrystals have been employed as a robust and economical heterogeneous catalyst for the regioselective synthesis of 1,2,3-triazoles in water. rsc.orgresearchgate.net This copper-free method is not only environmentally friendly but the catalyst can also be recovered and reused multiple times without a significant loss of efficiency. rsc.orgresearchgate.net Adopting such green chemistry principles for the synthesis of this compound will be crucial for reducing the environmental footprint of its production and application.

| Sustainable Strategy | Description | Advantages | Reference |

| Biodegradable Solvents | Use of solvents like Cyrene™ instead of traditional organic solvents. | Non-toxic, reduces waste, simplifies product isolation. | zendy.ionih.gov |

| Heterogeneous Catalysis | Employing reusable catalysts like ZnO nanocrystals. | Catalyst can be recovered and reused, often in aqueous media. | rsc.orgresearchgate.net |

| Green Chemistry Principles | Designing reactions to minimize waste and energy use. | High eco-score, low E-factor (Environmental factor). | rsc.orgresearchgate.net |

Q & A

Q. 1.1. What are the optimal synthetic routes for 4-(4-nitrophenyl)-4H-1,2,4-triazole, and how can purity be maximized?

A common method involves reacting nitrobenzohydrazide derivatives with substituted benzimidoyl chlorides in polar aprotic solvents like N,N-dimethylacetamide under reflux conditions. Purification via column chromatography (e.g., cyclohexane/ethyl acetate) and recrystallization (e.g., slow evaporation from ethyl acetate) can yield ~57% purity . Key parameters include reaction time (5+ hours), stoichiometric ratios, and temperature control to minimize side products like nitro-reduction byproducts.

Q. 1.2. How can spectroscopic techniques distinguish this compound from structurally similar triazoles?

Use a combination of:

- FT-IR : Confirm the presence of nitro (N=O stretch at ~1520 cm⁻¹) and triazole ring (C=N stretch at ~1600 cm⁻¹) .

- NMR : Aromatic protons from the nitrophenyl group appear as a doublet (δ 8.2–8.4 ppm), while triazole protons resonate at δ 7.5–8.0 ppm .

- XRD : Crystallographic data (e.g., bond angles, torsion angles) provide definitive structural confirmation .

Q. 1.3. What safety precautions are critical when handling this compound?

Due to potential toxicity and mutagenicity:

- Use PPE (nitrile gloves, goggles, lab coat).

- Avoid inhalation; work in a fume hood.

- Store at 2–30°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. 2.1. How do substituents on the triazole ring (e.g., nitrophenyl vs. methoxyphenyl) influence biological activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity by increasing electrophilicity, which disrupts microbial cell membranes. For example, nitrophenyl derivatives exhibit MIC values of 2–8 µg/mL against Candida albicans, outperforming methoxyphenyl analogs (MIC 16–32 µg/mL) . Computational modeling (DFT) can predict charge distribution and binding affinities to biological targets .

Q. 2.2. How can contradictory data in antimicrobial assays be resolved?

Discrepancies often arise from:

- Strain variability : Test across multiple strains (e.g., ATCC reference strains vs. clinical isolates).

- Solubility limitations : Use DMSO or β-cyclodextrin to enhance bioavailability .

- Assay conditions : Standardize broth microdilution (CLSI guidelines) and include positive controls (e.g., fluconazole) .

Q. 2.3. What computational methods are effective for modeling this compound’s reactivity?

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrophenyl group lowers LUMO energy (-1.8 eV), enhancing electron-accepting capacity .

- Molecular docking : Simulate interactions with fungal CYP51 or bacterial gyrase to rationalize inhibition mechanisms .

Q. 2.4. How can crystallization challenges be addressed for X-ray diffraction studies?

Slow evaporation from ethyl acetate or methanol at 4°C promotes single-crystal growth. For stubborn cases, use seeding or gradient cooling (0.1°C/min). Note that nitro groups may induce polymorphism; compare multiple datasets .

Methodological Considerations

Q. 3.1. Designing SAR Studies

Q. 3.2. Validating Synthetic Pathways

- HPLC-MS : Monitor reaction progress and detect intermediates (e.g., hydrazide byproducts).

- TLC : Use silica gel plates with UV254; Rf values for the product typically range 0.6–0.7 in ethyl acetate/hexane (1:2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.